(R)-1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethan-1-amine
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Overview
Description
®-1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethan-1-amine is a chiral compound with a unique structure that includes a pyrazolo-oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethan-1-amine typically involves the construction of the pyrazolo-oxazine ring system followed by the introduction of the ethan-1-amine group. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions are employed to form the pyrazolo-oxazine ring.
Chiral Resolution: The chiral center is introduced through chiral resolution techniques or asymmetric synthesis to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of chiral catalysts or chiral auxiliaries can enhance the selectivity for the ®-enantiomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include imines, oximes, amines, and substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, ®-1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethan-1-amine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable for the production of high-performance materials.
Mechanism of Action
The mechanism of action of ®-1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Oxazine Derivatives: Compounds with similar oxazine rings but different substituents.
Uniqueness
®-1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethan-1-amine is unique due to its specific chiral configuration and the combination of the pyrazolo and oxazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
(1R)-1-(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethanamine |
InChI |
InChI=1S/C8H13N3O/c1-6(9)7-4-10-11-2-3-12-5-8(7)11/h4,6H,2-3,5,9H2,1H3/t6-/m1/s1 |
InChI Key |
WVAWQASXHFXGRA-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C2COCCN2N=C1)N |
Canonical SMILES |
CC(C1=C2COCCN2N=C1)N |
Origin of Product |
United States |
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